molecular formula C15H21F2N B13720926 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Katalognummer: B13720926
Molekulargewicht: 253.33 g/mol
InChI-Schlüssel: XRTDGRVFTGKMBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a butylamine chain

Vorbereitungsmethoden

The synthesis of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 2,4-Difluorophenyl Group:

    Attachment of Butylamine Chain: The final step involves the attachment of the butylamine chain through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.

Wissenschaftliche Forschungsanwendungen

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:

    1-(2,4-Difluorophenyl)cyclobutylmethanamine: Similar structure but with a methanamine group instead of a butylamine chain.

    1-(2,6-Difluorophenyl)cyclobutylmethylamine: Differing in the position of the fluorine atoms on the phenyl ring.

    1-(2,5-Difluorophenyl)cyclobutylmethanamine: Another variant with different fluorine atom positions.

Eigenschaften

Molekularformel

C15H21F2N

Molekulargewicht

253.33 g/mol

IUPAC-Name

1-[1-(2,4-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21F2N/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI-Schlüssel

XRTDGRVFTGKMBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.